PMAP-37 is classified as an antimicrobial peptide, specifically belonging to the cathelicidin family. It is isolated from porcine sources, particularly from the bone marrow of pigs. This classification highlights its role in the innate immune response, providing a first line of defense against microbial pathogens.
The synthesis of PMAP-37 can be achieved through solid-phase peptide synthesis techniques, commonly using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain while protecting the amino group to prevent unwanted reactions.
In recent studies, modifications have been made to enhance the properties of PMAP-37. For example, PMAP-37(F34-R) was synthesized by substituting specific amino acids to improve its antibacterial efficacy and stability. The synthesis process involves:
The molecular weights of PMAP-37 and its derivatives have been confirmed through mass spectrometry, ensuring that the synthesized products align with theoretical expectations .
The molecular structure of PMAP-37 reveals an alpha-helical configuration, which is crucial for its interaction with microbial membranes. The peptide's sequence contributes to its hydrophobicity and charge distribution, influencing its antibacterial properties.
Key structural data include:
PMAP-37 interacts with bacterial membranes primarily through electrostatic and hydrophobic interactions. The mechanism involves:
Studies have demonstrated that modifications such as the introduction of hydrophobic groups (e.g., cholesterol in Chol-37(F34-R)) can enhance these interactions by increasing membrane permeability .
The mechanism by which PMAP-37 exerts its antibacterial effects involves several steps:
Quantitative data indicate that PMAP-37(F34-R) has a minimum inhibitory concentration ranging from 0.12 to 0.24 µg/mL against various bacterial strains, highlighting its potency .
PMAP-37 exhibits several notable physical and chemical properties:
These properties make PMAP-37 an attractive candidate for therapeutic applications.
PMAP-37 has several promising applications in scientific research and clinical settings:
PMAP-37 was first identified in 1995 through cDNA cloning from porcine bone marrow cells, marking a significant advancement in understanding mammalian innate immunity. The discovery revealed a 167-residue polypeptide precursor with a conserved cathelin domain and a unique 37-amino-acid C-terminal antimicrobial peptide [2] [8]. This finding positioned pigs as a critical model for AMP research due to their diverse cathelicidin family (11 genes), contrasting with humans and mice which possess only a single cathelicidin gene [3] [10]. Evolutionarily, PMAP-37 shares sequence homology with insect cecropins (e.g., residues 15-32 mirror cecropins B and A), suggesting convergent evolution across species to optimize membrane-targeting antimicrobial strategies [2] [6]. Its constitutive storage in neutrophil granules enables rapid deployment against pathogens, highlighting its role as a frontline defender in porcine mucosal immunity [3] [7].
Year | Milestone | Significance |
---|---|---|
1994 | Initial cDNA cloning | Identified novel myeloid-derived AMP precursor [2] |
1995 | Chemical synthesis & activity validation | Confirmed broad-spectrum activity (MIC: 1-4 μM) [2] |
2020 | Cholesterol-modified analog (Chol-37(F34-R)) | Enhanced activity against biofilms [4] [8] |
2023 | Recombinant expression in Pichia pastoris | Achieved scalable production (MIC: 0.12–0.24 µg/mL) [5] |
PMAP-37 belongs to the α-helical subgroup of cathelicidins, characterized by an unstructured conformation in aqueous environments that transitions to an amphipathic α-helix upon membrane contact. Key structural features include:
Parameter | Value | Functional Implication |
---|---|---|
Amino Acid Sequence | GLLSRLRDFLSDRGRRLGEKIERIGQKIKDLSEFFQS | Determines charge distribution |
Molecular Weight | 4365.02 Da | Impacts membrane penetration efficiency |
Net Charge | +3 (physiological pH) | Facilitates electrostatic binding to anionic bacterial membranes |
Grand Average of Hydropathicity (GRAVY) | -0.724 | Reflects hydrophilic nature and solubility |
Predominant Secondary Structure | α-helical (membrane-bound) | Enables pore formation and membrane disruption |
PMAP-37’s mechanism of action provides distinct advantages over conventional antibiotics in combating AMR:
Panel B: Synergistic action combining membrane lysis (propidium iodide uptake) and immunomodulation (cytokine induction).
Table 3: Anti-Biofilm Activity of PMAP-37 Derivatives
Strain | PMAP-37 (MBIC* µg/mL) | PMAP-37(F34-R) (MBIC µg/mL) | Chol-37(F34-R) (MBIC µg/mL) |
---|---|---|---|
S. aureus ATCC25923 | 4.0 | 2.0 | 0.5 |
P. aeruginosa GIM1.551 | 2.0 | 1.0 | 0.5 |
S. typhimurium SL1344 | 4.0 | 1.0 | 0.5 |
*Minimal Biofilm Inhibitory Concentration
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9